molecular formula C30H29NO2 B11968518 Benzyl 2-(dibenzylamino)-3-phenylpropanoate CAS No. 96468-81-4

Benzyl 2-(dibenzylamino)-3-phenylpropanoate

Cat. No.: B11968518
CAS No.: 96468-81-4
M. Wt: 435.6 g/mol
InChI Key: XOAGXYJGAZOTAA-UHFFFAOYSA-N
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Description

Benzyl 2-(dibenzylamino)-3-phenylpropanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(dibenzylamino)-3-phenylpropanoate typically involves the reaction of benzylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzylamine acts as a nucleophile and displaces the bromide ion from benzyl bromide, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(dibenzylamino)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Benzyl bromide, Sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Oxidized derivatives such as benzyl alcohols or benzaldehydes

    Reduction: Reduced derivatives such as benzylamines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

Benzyl 2-(dibenzylamino)-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(dibenzylamino)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzylamine
  • Dibenzylamine
  • Benzyl 3-phenylpropanoate

Comparison: Benzyl 2-(dibenzylamino)-3-phenylpropanoate is unique due to its specific structure, which combines the properties of benzylamine and phenylpropanoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, depending on the context of its use.

Properties

IUPAC Name

benzyl 2-(dibenzylamino)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGXYJGAZOTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180684-58-6
Record name N,N-Bis(phenylmethyl)phenylalanine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180684-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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